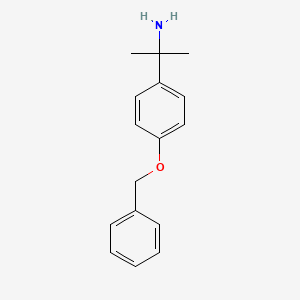

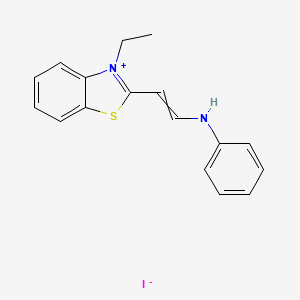

![molecular formula C23H30FN3O6S B12444400 Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)

Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

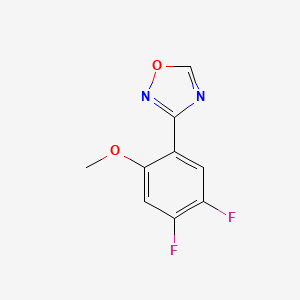

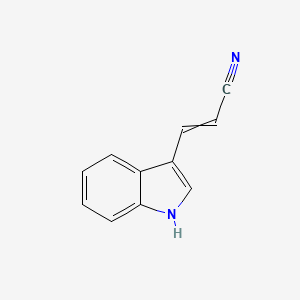

La rosuvastatina metil éster es un derivado de la rosuvastatina, un medicamento estatínico ampliamente utilizado para reducir los niveles de colesterol y prevenir las enfermedades cardiovasculares. La propia rosuvastatina es conocida por su alta eficacia en la reducción del colesterol de lipoproteínas de baja densidad (LDL) y a menudo se conoce como una "superestatina" debido a sus efectos superiores en comparación con otras estatinas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

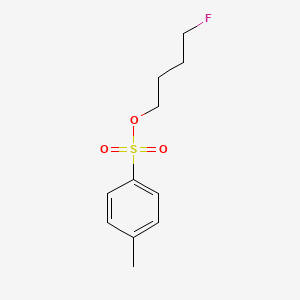

La preparación de la rosuvastatina metil éster implica la metilación selectiva del grupo carboxilo en la rosuvastatina. Un método común implica hacer reaccionar la rosuvastatina con yoduro de metilo en presencia de dimetilsulfóxido (DMSO) y carbonato de potasio anhidro. Esta reacción se lleva a cabo normalmente a temperatura ambiente y puede completarse en unos pocos minutos .

Métodos de producción industrial

La producción industrial de rosuvastatina metil éster sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La reacción de metilación suele ir seguida de pasos de purificación como la cristalización o la cromatografía para aislar el éster deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

La rosuvastatina metil éster experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen yoduro de metilo y carbonato de potasio en DMSO.

Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Productos principales

Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la metilación de la rosuvastatina produce rosuvastatina metil éster, mientras que la oxidación puede conducir a la formación de varios derivados oxidados .

Aplicaciones de la investigación científica

La rosuvastatina metil éster tiene varias aplicaciones en la investigación científica:

Biología: Estudiado por sus interacciones con moléculas biológicas y sus posibles efectos en los procesos celulares.

Medicina: Investigado por sus propiedades farmacocinéticas y sus posibles aplicaciones terapéuticas más allá de la reducción del colesterol.

Industria: Utilizado en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos.

Aplicaciones Científicas De Investigación

Rosuvastatin methyl ester has several applications in scientific research:

Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications beyond cholesterol reduction.

Industry: Utilized in the development of new formulations and drug delivery systems.

Mecanismo De Acción

La rosuvastatina metil éster ejerce sus efectos inhibiendo la enzima 3-hidroxi-3-metilglutaril coenzima A (HMG-CoA) reductasa. Esta enzima es crucial en la biosíntesis del colesterol. Al inhibir la HMG-CoA reductasa, la rosuvastatina metil éster reduce la producción de ácido mevalónico, un precursor del colesterol. Esto conduce a una disminución de los niveles de colesterol y a un aumento de la expresión de los receptores LDL en las membranas de los hepatocitos, mejorando la eliminación del LDL del torrente sanguíneo .

Comparación Con Compuestos Similares

Compuestos similares

- Atorvastatina

- Simvastatina

- Lovastatina

- Pravastatina

- Fluvastatina

Singularidad

La rosuvastatina metil éster es única por su alta potencia y selectividad para la HMG-CoA reductasa. En comparación con otras estatinas, tiene un efecto más fuerte en la reducción del colesterol LDL y una vida media más larga, lo que permite programas de dosificación más flexibles. Además, su derivado de metil éster es particularmente útil en aplicaciones analíticas debido a su mayor volatilidad y estabilidad .

Propiedades

IUPAC Name |

methyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTPUCLJAVPJRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)

![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)

![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)